N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminopyridine with methoxy-substituted pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as dicyclohexyl carbodiimide and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the purification of intermediates and final products through techniques like recrystallization and chromatography to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Dicyclohexyl carbodiimide, 4-dimethylaminopyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including esterifications and amidations.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to activate the innate immune system by stimulating the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells like macrophages and natural killer cells, which attack and destroy target cells.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative used in organic synthesis.
4-(Dimethylamino)pyridine N-oxide: An effective nucleophilic catalyst in peptide coupling reactions.
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide stands out due to its unique combination of a pyridine and pyrimidine ring, which enhances its reactivity and specificity in various chemical reactions. Its ability to activate the immune system also distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSSSUVNMPHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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